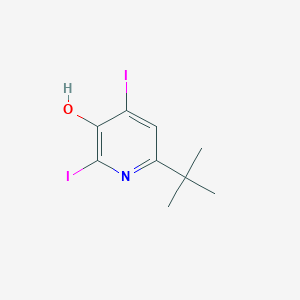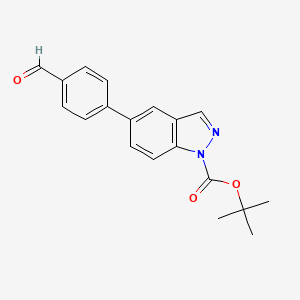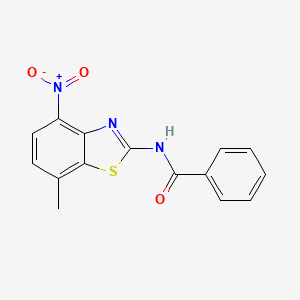
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a furan ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common synthetic route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Analyse Chemischer Reaktionen
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Alkylation: Alkylation with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom.
Wissenschaftliche Forschungsanwendungen
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, affecting the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also contains a furan ring and a pyridine ring but differs in the position and type of heterocyclic ring.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8N4OS |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-[4-(furan-2-yl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4OS/c12-11-14-10(15-17-11)8-6-7(3-4-13-8)9-2-1-5-16-9/h1-6H,(H2,12,14,15) |
InChI-Schlüssel |
LIZWKGXOEVJHHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=NC=C2)C3=NSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)









